8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile
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Overview
Description
8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyridine, thiazole, and pyrano moieties, making it a valuable candidate for diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the thiazole ring followed by the construction of the pyrano and pyridine rings. Key steps may involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and minimizing the use of hazardous reagents. The process may also be adapted to continuous flow chemistry to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Pyrazolo[3,4-b]pyridines: Known for their kinase inhibitory activity and potential therapeutic applications in cancer treatment.
Imidazo[1,2-a]pyridines: Recognized for their wide range of applications in medicinal chemistry and material science.
Uniqueness
8-amino-2-(methylamino)-5-oxo-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and development .
Properties
Molecular Formula |
C16H12N6O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
12-amino-4-(methylamino)-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
InChI |
InChI=1S/C16H12N6O2S/c1-19-16-22-14-12(25-16)11-10(15(23)21-14)9(7-3-2-4-20-6-7)8(5-17)13(18)24-11/h2-4,6,9H,18H2,1H3,(H2,19,21,22,23) |
InChI Key |
ZLPBOPCASMGJGA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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